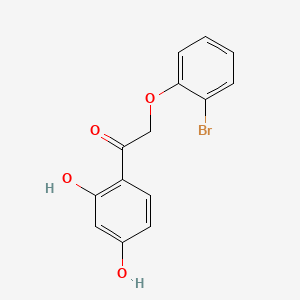

2-(2-Bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone, also known as BDP-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BDP-1 is a synthetic compound that is derived from phenol and ethanone, and it has been shown to possess a wide range of biological activities that make it a promising candidate for various therapeutic interventions.

Scientific Research Applications

Environmental Concentrations and Toxicology

Studies have highlighted the environmental presence and toxicological impacts of related bromophenols, indicating their occurrence as intermediates in the synthesis of brominated flame retardants and their ubiquity in both abiotic and biotic environments. Such compounds, due to their various sources, are found universally in the environment, emphasizing the need for further research into their toxicokinetics and toxicodynamics (Koch & Sures, 2018).

Fluorescent Chemosensors

Research on compounds structurally related to 2-(2-Bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone has led to the development of fluorescent chemosensors. These chemosensors, based on derivatives like 4-methyl-2,6-diformylphenol, have demonstrated the capability to detect various analytes with high selectivity and sensitivity, showcasing the potential of such compounds in analytical chemistry (Roy, 2021).

Novel Brominated Flame Retardants

The review on novel brominated flame retardants (NBFRs) includes analysis of their occurrence in indoor air, dust, consumer goods, and food. It underscores the continued research necessity on their occurrence, environmental fate, and toxicity, especially considering the increasing application of NBFRs following restrictions on polybrominated diphenyl ethers (PBDEs) (Zuiderveen, Slootweg, & de Boer, 2020).

Advanced Oxidation Processes for Drug Degradation

In the context of environmental pollution, advanced oxidation processes (AOPs) have been used to degrade recalcitrant compounds like acetaminophen from aqueous mediums. This research points to the generation of various by-products, their biotoxicity, and proposed degradation pathways, highlighting the importance of such methodologies in mitigating environmental pollution (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Hydroxycoumarin Chemistry

The review on hydroxycoumarin chemistry, including synthesis, acylation, and photochemical properties, demonstrates the significant role of these compounds in organic synthesis and their potential in creating new materials with advanced functionalities (Yoda et al., 2019).

properties

IUPAC Name |

2-(2-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO4/c15-11-3-1-2-4-14(11)19-8-13(18)10-6-5-9(16)7-12(10)17/h1-7,16-17H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDWVJINSMJWQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)C2=C(C=C(C=C2)O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-cyclopropyl-N-[(2-propan-2-yloxypyridin-4-yl)methyl]propanamide](/img/structure/B3015789.png)

![N-(3-fluoro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B3015797.png)

![2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B3015798.png)

![N-[5-Methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B3015808.png)